molecular formula C14H18F3N5O B10930992 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-methoxyethyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-methoxyethyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10930992
M. Wt: 329.32 g/mol
InChI Key: OAVDCNFLQSAMLA-UHFFFAOYSA-N
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Description

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-METHOXYETHYL)AMINE is a complex organic compound that features a pyrazole and pyrimidine ring system. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-METHOXYETHYL)AMINE typically involves multi-step organic reactionsCommon reagents used in these steps include arylhydrazines, 1,3-diketones, and trifluoromethylating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-METHOXYETHYL)AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-METHOXYETHYL)AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-METHOXYETHYL)AMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone share the pyrazole ring system.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil contain the pyrimidine ring and are used in medicinal chemistry.

Uniqueness

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-METHOXYETHYL)AMINE is unique due to the presence of both pyrazole and pyrimidine rings, along with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18F3N5O

Molecular Weight

329.32 g/mol

IUPAC Name

4-(1-ethyl-3-methylpyrazol-4-yl)-N-(2-methoxyethyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H18F3N5O/c1-4-22-8-10(9(2)21-22)11-7-12(14(15,16)17)20-13(19-11)18-5-6-23-3/h7-8H,4-6H2,1-3H3,(H,18,19,20)

InChI Key

OAVDCNFLQSAMLA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NCCOC)C(F)(F)F

Origin of Product

United States

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